Methyl 3-(chlorosulfonyl)propanoate
Overview
Description
Methyl 3-(chlorosulfonyl)propanoate is an organic compound with the molecular formula C4H7ClO4S. It is a chlorosulfonyl derivative of propanoate, characterized by the presence of a chlorosulfonyl group attached to the third carbon of the propanoate chain. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(chlorosulfonyl)propanoate can be synthesized through the reaction of methyl 3-hydroxypropanoate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the chlorosulfonyl group. The general reaction is as follows:
Methyl 3-hydroxypropanoate+Chlorosulfonic acid→Methyl 3-(chlorosulfonyl)propanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(chlorosulfonyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form methyl 3-sulfanylpropanoate.
Hydrolysis Reactions: Hydrolysis of the chlorosulfonyl group results in the formation of methyl 3-hydroxypropanoate and sulfur dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis Reactions: Acidic or basic conditions facilitate hydrolysis.
Major Products:
Substitution Reactions: Various substituted propanoates.
Reduction Reactions: Methyl 3-sulfanylpropanoate.
Hydrolysis Reactions: Methyl 3-hydroxypropanoate and sulfur dioxide.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)propanoate is utilized in several scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonyl-containing molecules.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceutical agents, especially those involving sulfonyl functional groups.
Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(chlorosulfonyl)propanoate involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic substitution, where nucleophiles attack the sulfur atom, leading to the displacement of the chlorine atom. The compound’s reactivity is influenced by the electron-withdrawing nature of the chlorosulfonyl group, which makes the sulfur atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Methyl 3-hydroxypropanoate: Lacks the chlorosulfonyl group and is less reactive.
Methyl 3-sulfanylpropanoate: Contains a sulfanyl group instead of a chlorosulfonyl group, resulting from the reduction of methyl 3-(chlorosulfonyl)propanoate.
Methyl 3-(bromosulfonyl)propanoate: Similar structure but with a bromosulfonyl group instead of a chlorosulfonyl group.
Uniqueness: this compound is unique due to its chlorosulfonyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions, including substitution and reduction, highlights its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 3-chlorosulfonylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJZGJNMJBUUMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407191 | |
Record name | methyl 3-(chlorosulfonyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15441-07-3 | |
Record name | Propanoic acid, 3-(chlorosulfonyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15441-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-(chlorosulfonyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(chlorosulfonyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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